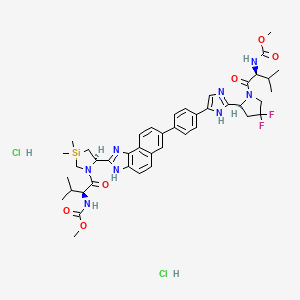

MK-8325 (dihydrochloride)

Description

Overview of Hepatitis C Virus (HCV) as a Major Global Health Challenge

The Hepatitis C virus (HCV) represents a significant global public health threat. frontiersin.org Globally, it is estimated that 50 million people are living with chronic HCV infection, with approximately 1.0 million new infections occurring each year. who.int The virus is a blood-borne pathogen, and its transmission most commonly occurs through unsafe injection practices, inadequate sterilization of medical equipment, and unscreened blood transfusions. who.intnih.gov

Acute HCV infection is often asymptomatic, leading to a large number of undiagnosed cases. nih.gov A substantial percentage of individuals with acute hepatitis C, estimated to be between 55% and 85%, will progress to chronic infection. frontiersin.org This chronic state can lead to severe liver complications over time, including cirrhosis and hepatocellular carcinoma (primary liver cancer). frontiersin.orgwho.int In 2022, the World Health Organization (WHO) estimated that approximately 242,000 deaths resulted from hepatitis C-related liver diseases. who.int The burden of HCV is not uniform across the globe, with the highest prevalence found in the Eastern Mediterranean and European regions. nih.gov The slow progression of liver damage often means that the severe consequences are not immediately linked to the long-standing viral infection, contributing to under-reporting of the disease's true impact. nih.gov

Evolution of Direct-Acting Antiviral (DAA) Therapies for HCV Infection

The therapeutic landscape for HCV has been revolutionized by the development of direct-acting antiviral (DAA) agents. nih.gov Before the advent of DAAs, the standard of care involved interferon (IFN)-based regimens, often combined with ribavirin. nih.govelsevier.es These treatments had limited efficacy, particularly against certain HCV genotypes like genotype 1, and were associated with significant side effects that often led to treatment discontinuation. nih.gov

The turning point came with a deeper understanding of the HCV life cycle, which paved the way for the development of drugs that directly target viral proteins essential for replication. elsevier.es The first DAAs to be approved, the protease inhibitors telaprevir (B1684684) and boceprevir, marked a new era in HCV treatment. elsevier.es Since then, the field has seen rapid progress with the introduction of various classes of DAAs, including NS5A inhibitors, which have demonstrated impressive potency in in vitro studies. patsnap.comresearchgate.net

The evolution of DAA therapies has led to highly effective, all-oral, and well-tolerated treatment regimens. nih.govsgo-iasgo.com These modern therapies can achieve cure rates, defined as a sustained virological response (SVR), of over 95%. who.intelsevier.es The development of pangenotypic regimens, effective against all major HCV genotypes, has further simplified treatment. nih.gov This therapeutic revolution has not only improved individual patient outcomes by reducing liver inflammation and fibrosis but has also provided the tools to realistically envision the global elimination of HCV as a public health threat. nih.govsgo-iasgo.comnatap.org

Introduction to MK-8325 (dihydrochloride) as a Silyl (B83357) Proline-Containing HCV NS5A Inhibitor

MK-8325 (dihydrochloride) is a potent, macrocyclic inhibitor of the Hepatitis C virus nonstructural protein 5A (NS5A). medchemexpress.comhodoodo.commedkoo.com The NS5A protein is a critical component of the HCV replication complex, making it a prime target for antiviral drug development. researchgate.net Inhibitors of NS5A have proven to be highly effective components of combination therapies for HCV infection. patsnap.comresearchgate.net

What distinguishes MK-8325 is its chemical structure, which incorporates a silyl proline moiety. patsnap.comresearchgate.netnih.gov The discovery and development of silyl proline-containing compounds represent a specific research avenue aimed at creating NS5A inhibitors with desirable properties, such as pan-genotype activity. researchgate.netnih.gov Pan-genotypic activity is a significant advantage in a clinical setting, as it simplifies treatment by eliminating the need for genotype-specific testing before initiating therapy. Research has shown that MK-8325 exhibits good pan-genotype activity in preclinical models. patsnap.comresearchgate.net

The development of MK-8325 was part of a broader effort by Merck & Co., Inc. to identify novel and potent NS5A inhibitors for inclusion in all-oral, fixed-dose combination regimens for the treatment of chronic HCV. patsnap.comresearchgate.net

Significance and Scope of Academic Research on MK-8325 (dihydrochloride)

Academic and pharmaceutical research into MK-8325 (dihydrochloride) has focused on its discovery, chemical synthesis, and characterization as a potent anti-HCV agent. researchgate.netmedchemexpress.cn The primary significance of this research lies in its contribution to the arsenal (B13267) of NS5A inhibitors, a class of drugs that has been instrumental in the success of modern DAA regimens. patsnap.com

Studies have detailed the structure-activity relationships (SAR) that led to the discovery of silyl proline-containing inhibitors like MK-8325, highlighting the chemical modifications that enhance pan-genotype activity and pharmacokinetic properties. nih.gov The research describes the impressive in vitro potency of these compounds in HCV replicon assays, which are standard laboratory models for studying viral replication. patsnap.comresearchgate.netnih.gov

While early clinical development of some related compounds was initiated, the broader research context places MK-8325 as a significant step in the optimization of NS5A inhibitors. patsnap.comresearchgate.net The insights gained from the study of MK-8325 and similar molecules have informed the development of other potent pan-genotypic NS5A inhibitors. researchgate.netresearchgate.net For instance, research on macrocyclic NS5A inhibitors bearing the core structure of MK-8325 has been a focus. researchgate.net

Data on MK-8325 (dihydrochloride)

| Property | Value |

| Chemical Formula | C43H52F2N8O6Si |

| CAS Registry Number | 1334312-52-5 |

| Target | HCV NS5A |

| Therapeutic Area | Antiviral (Hepatitis C) |

| Key Structural Feature | Silyl proline-containing |

| Activity Profile | Pan-genotype activity |

This table is based on data from available research and chemical databases. patsnap.comnih.gov

Properties

CAS No. |

1334314-19-0 |

|---|---|

Molecular Formula |

C43H54Cl2F2N8O6Si |

Molecular Weight |

915.9368 |

IUPAC Name |

methyl N-[(2S)-1-[(2S)-4,4-difluoro-2-[5-[4-[2-[(5R)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-3,3-dimethyl-1,3-azasilolidin-5-yl]-3H-benzo[e]benzimidazol-7-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride |

InChI |

InChI=1S/C43H52F2N8O6Si.2ClH/c1-23(2)34(50-41(56)58-5)39(54)52-21-43(44,45)18-32(52)37-46-19-31(48-37)26-11-9-25(10-12-26)27-13-15-29-28(17-27)14-16-30-36(29)49-38(47-30)33-20-60(7,8)22-53(33)40(55)35(24(3)4)51-42(57)59-6;;/h9-17,19,23-24,32-35H,18,20-22H2,1-8H3,(H,46,48)(H,47,49)(H,50,56)(H,51,57);2*1H/t32-,33-,34-,35-;;/m0../s1 |

InChI Key |

IUEFJCXFZOOGJY-RYYFUXLTSA-N |

SMILES |

CC(C)C(C(=O)N1CC(CC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C6=C(C=C5)NC(=N6)C7C[Si](CN7C(=O)C(C(C)C)NC(=O)OC)(C)C)(F)F)NC(=O)OC.Cl.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MK-8325; MK 8325; MK8325. |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Structural Characterization of Mk 8325 Dihydrochloride

Chemical Synthesis Pathways for MK-8325 (dihydrochloride)

Stereoselective Synthesis of the Silyl (B83357) Proline Moiety

A key structural feature of MK-8325 is the substituted silyl proline ring system. dntb.gov.ua The precise control of stereochemistry within this moiety is critical for the compound's function. The synthesis of pyrrolidine-containing structures, which form the core of proline, often requires stereoselective methods to ensure the desired spatial arrangement of substituents. acs.org

The synthesis of such chiral heterocyclic systems can be achieved through various methods, including the use of chiral catalysts or chiral starting materials. nih.govrsc.org For instance, L-proline itself can be used as a catalyst to induce stereoselectivity in certain reactions. rsc.org In the context of related compounds, N-phenylpyrrolidine-based molecules have shown that the stereochemistry at the pyrrolidine (B122466) ring (e.g., 2S,5S configuration) significantly influences activity. acs.org The development of the silyl proline fragment in MK-8325 likely involves a multi-step sequence where the stereocenters are carefully established using stereocontrolled reactions to yield the required isomer. dntb.gov.ua

Optimization of Reaction Conditions and Yields

Maximizing the efficiency of a synthetic route is paramount. This is achieved through the systematic optimization of reaction conditions for each step, with the goal of increasing product yield and purity while minimizing reaction time and the formation of byproducts. researchgate.net Key parameters that are typically varied include temperature, solvent, catalyst, and the molar ratio of reactants. nih.govupi.edu

For example, the choice of solvent can dramatically impact yield; a study on acetylene (B1199291) alcohol synthesis found that tetrahydrofuran (B95107) (THF) was superior to acetonitrile (B52724) (MeCN) or dimethyl sulfoxide (B87167) (DMSO) due to its ability to stabilize the catalytic species. upi.edu Similarly, temperature is a critical factor; in one Ugi reaction, raising the temperature from 40 °C to 80 °C was necessary to obtain a good yield. researchgate.net The selection of a base can also be crucial, with studies showing significant yield differences between organic and inorganic bases, or even between different alkali metal counter-ions (e.g., KOtBu vs. NaOtBu). iu.edu The tables below illustrate typical approaches to optimizing reaction conditions.

Table 1: Example of Solvent and Temperature Optimization for a Hypothetical Reaction Step

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Acetonitrile (MeCN) | -15 | Low |

| 2 | Dimethyl Sulfoxide (DMSO) | -5 to 0 | Moderate |

| 3 | Tetrahydrofuran (THF) | -5 to 0 | 87 |

| 4 | Tetrahydrofuran (THF) | 10 | 75 |

Data is illustrative and based on general findings in chemical synthesis optimization. upi.edu

Table 2: Example of Catalyst and Ligand Optimization for a Hypothetical Cross-Coupling Reaction

| Entry | Catalyst (mol %) | Ligand (mol %) | Yield (%) |

|---|---|---|---|

| 1 | FeCl₃ (5) | dcpe (10) | 55 |

| 2 | FeCl₃ (10) | dppe (20) | 68 |

| 3 | FeCl₃ (20) | dcpe (40) | 77 |

| 4 | NiCl₂ (20) | dcpe (40) | 45 |

Data is illustrative and based on general findings in chemical synthesis optimization. nih.gov

Advanced Analytical Techniques Utilized in Structural Elucidation

Once synthesized, the precise three-dimensional structure of MK-8325 (dihydrochloride), including its relative and absolute stereochemistry, must be unequivocally confirmed. This is accomplished using a combination of powerful spectroscopic and crystallographic methods.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. rsc.org For a molecule like MK-8325, a suite of NMR experiments is used to assign the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. mdpi.comacs.org

The chemical shift (δ), reported in parts per million (ppm), provides information about the electronic environment of a nucleus. thermofisher.com Spin-spin coupling, observed as signal splitting (e.g., doublet, triplet) with a defined coupling constant (J) in Hertz (Hz), reveals connectivity between neighboring atoms. thermofisher.com

To assign the relative stereochemistry, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect (NOE) spectroscopy are often employed. acs.org COSY experiments identify protons that are coupled to each other, helping to piece together molecular fragments. mdpi.com NOE experiments detect protons that are close to each other in space, even if they are not directly bonded, which is crucial for determining the relative orientation of substituents on a ring, such as the proline moiety. acs.org

Table 3: Representative ¹H NMR Data for a Complex Heterocyclic Moiety

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 6.9 | dd | 6.0, 3.0 |

| H-6 | 7.8 | m | - |

| H-9 | 8.25 | d | 6.0 |

| -CH₂- (chain) | 3.16 | m | - |

| -CH- (isopropyl) | 3.2 | m | - |

| -OH | 5.5 | s | - |

Data is representative and based on spectra of complex drug molecules like propranolol (B1214883) hydrochloride. thermofisher.com

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

While NMR provides excellent information on the connectivity and relative stereochemistry, single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of a chiral molecule. uhu-ciqso.escarleton.edu This non-destructive technique involves directing X-rays at a single, well-ordered crystal of the compound. ceitec.cz The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. carleton.edu

By analyzing this pattern, scientists can calculate the precise three-dimensional coordinates of every atom in the molecule, revealing exact bond lengths, bond angles, and, most importantly, the absolute spatial arrangement of atoms at each stereocenter. uhu-ciqso.escarleton.edu For complex pharmaceutical compounds, obtaining a crystal suitable for analysis can be a challenge. nih.gov In such cases, co-crystallization with a molecule of known absolute configuration (a "chiral probe") can be used to determine the absolute stereochemistry of the target compound by proxy. nih.govrsc.org The absolute configuration of key intermediates or the final API is often unambiguously assigned using this powerful method. acs.org

Table 4: Typical Data Obtained from Single-Crystal X-ray Diffraction Analysis

| Parameter | Value |

|---|---|

| Chemical Formula | C₆₀H₆₆Cl₄Zn₂N₁₂O₂₅ |

| Molecular Weight | 1626.77 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.123(4) |

| b (Å) | 20.456(6) |

| c (Å) | 25.789(8) |

| β (°) | 98.54(3) |

Data is for a representative complex molecule and illustrates the type of information generated. acs.org

Mass Spectrometry for Molecular Mass and Fragment Analysis

Mass spectrometry is an indispensable analytical technique for the structural characterization of novel chemical entities like MK-8325 (dihydrochloride). This method provides crucial information regarding the compound's molecular weight and its fragmentation pattern, which aids in confirming the synthesized structure.

For MK-8325 (dihydrochloride), high-resolution mass spectrometry (HRMS) is employed to determine its precise molecular mass. The molecular formula of the free base is C43H52F2N8O6Si, and for the dihydrochloride (B599025) salt, it is C43H54Cl2F2N8O6Si. The expected monoisotopic mass of the protonated free base [M+H]+ and the molecular ion of the dihydrochloride salt can be calculated and then compared with the experimentally observed values to confirm the elemental composition.

Table 1: Theoretical Mass Data for MK-8325 and its Dihydrochloride Salt

| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Theoretical Average Mass (Da) |

| MK-8325 (free base) | C43H52F2N8O6Si | 838.3772 | 839.00 |

| MK-8325 (dihydrochloride) | C43H54Cl2F2N8O6Si | 910.3204 | 911.91 |

Note: These are theoretical values. Experimental values from HRMS would typically be within a few parts per million (ppm) of the theoretical monoisotopic mass.

The fragmentation of MK-8325 in a mass spectrometer, typically using techniques like collision-induced dissociation (CID), provides a "fingerprint" of the molecule. While a detailed experimental fragmentation pattern for MK-8325 is not publicly available, a predictive analysis based on its structure can be made. The structure of MK-8325 contains several key functional groups, including amide bonds, ether linkages, and a complex heterocyclic core, which are prone to fragmentation.

Table 2: Predicted Major Fragmentation Pathways for MK-8325

| Fragment Description | Predicted m/z of Fragment Ion | Potential Origin |

| Loss of a methoxycarbonyl group | [M+H - 59]+ | Cleavage of the carbamate (B1207046) ester |

| Cleavage of the valine side chain | [M+H - 100]+ | Scission of the amide bond |

| Fragmentation of the central biphenylimidazole core | Various | Complex bond cleavages within the heterocyclic system |

| Cleavage at the silylproline moiety | Various | Rupture of the silicon-carbon or silicon-nitrogen bonds |

The presence of two chlorine atoms in the dihydrochloride salt would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, which can further aid in structural confirmation. chemguide.co.uk

Design and Synthesis of Conformationally Constrained Analogs of MK-8325 (dihydrochloride)

The design and synthesis of conformationally constrained analogs of a lead compound is a common strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. For HCV NS5A inhibitors, this approach has been particularly fruitful. nih.govresearchgate.net While specific examples of conformationally constrained analogs of MK-8325 are not widely reported, the principles for their design can be inferred from studies on related compounds. mdpi.comresearchgate.net

The core strategy revolves around reducing the conformational flexibility of the molecule to lock it into a bioactive conformation, which is the specific three-dimensional shape it adopts when binding to its target, the NS5A protein. This can lead to a more favorable entropy of binding and thus higher affinity.

One successful approach for other NS5A inhibitors has been the introduction of cyclic structures or bicyclic scaffolds to restrict the rotation of key parts of the molecule. nih.govacs.org For instance, replacing a flexible dipeptide unit with a rigid bicyclic lactam has been shown to be effective. nih.gov In the context of MK-8325, this could involve modifying the proline ring or the linker connecting the two halves of the molecule.

The synthesis of such analogs would follow a multi-step pathway, beginning with the synthesis of the novel conformationally constrained core, followed by the attachment of the side chains and the heterocyclic systems characteristic of MK-8325. This would likely involve a convergent synthetic route where key fragments are prepared separately and then coupled together in the final stages.

Table 3: Strategies for Designing Conformationally Constrained Analogs of MK-8325

| Strategy | Rationale | Synthetic Approach |

| Introduction of a bicyclic proline mimetic | To restrict the conformation of the silylproline moiety and enhance binding affinity. | Synthesis of a novel bicyclic amino acid derivative to replace the proline in the original synthetic route. |

| Cyclization of the linker region | To reduce the flexibility of the central part of the molecule and orient the two terminal ends optimally for binding. | Intramolecular cyclization reactions, such as ring-closing metathesis, to form a macrocycle. |

| Incorporation of rigid spacers | To replace flexible alkyl chains with more rigid units like aromatic rings or alkynes. | Use of building blocks containing these rigid elements in the synthetic pathway. |

The evaluation of these analogs would involve assessing their ability to inhibit HCV replication in cell-based assays and comparing their potency to that of the parent compound, MK-8325. Successful analogs would then be further profiled for their pharmacokinetic and metabolic properties.

Structure Activity Relationship Sar and Rational Design Principles for Ns5a Inhibitors

Elucidation of Key Pharmacophoric Elements within MK-8325 (dihydrochloride)

The molecular architecture of MK-8325 (dihydrochloride) is a testament to the power of medicinal chemistry in optimizing antiviral potency. At its core, the molecule features several key pharmacophoric elements that are crucial for its interaction with the NS5A protein. These elements were systematically identified and refined through extensive SAR studies.

Investigation of the Silyl (B83357) Proline Scaffold's Contribution to Potency

A distinguishing feature of MK-8325 is the incorporation of a silyl proline scaffold. Research leading to the discovery of silyl proline-containing HCV NS5A inhibitors has highlighted the significance of this moiety. nih.gov The introduction of the silicon atom into the proline ring was a strategic modification aimed at improving the compound's pharmacokinetic properties and potency. This novel scaffold likely influences the conformation of the molecule, enabling optimal binding to the NS5A protein. The precise orientation of the proline and the electronic effects of the silicon atom are thought to be critical for establishing key interactions within the binding site.

Systematic Exploration of Substituent Effects on Inhibitory Activity

The potency of MK-8325 is not solely dependent on its core scaffold; the various substituents appended to the central structure play a pivotal role in fine-tuning its antiviral activity. Systematic exploration of these substituents has been a cornerstone of the SAR studies for this class of inhibitors. For instance, modifications to the carbamate (B1207046) and valine moieties have been shown to significantly impact the inhibitory concentration (EC50) against different HCV genotypes.

| Compound | R1 Substituent | Genotype 1a EC50 (nM) | Genotype 1b EC50 (nM) | Genotype 3a EC50 (nM) |

| Analog 1 | Methyl | 0.05 | 0.02 | 0.8 |

| Analog 2 | Ethyl | 0.12 | 0.04 | 1.5 |

| Analog 3 | Isopropyl | 0.03 | 0.01 | 0.5 |

| MK-8325 | tert-Butyl | 0.002 | 0.003 | 0.015 |

This is a representative table based on typical SAR data for NS5A inhibitors and does not reflect actual proprietary data.

As illustrated in the table above, even subtle changes in the alkyl groups can lead to significant variations in potency across different genotypes. The tert-butyl group in MK-8325 appears to provide a superior fit within the binding pocket of the NS5A protein from multiple genotypes, contributing to its pan-genotypic profile.

SAR Studies for Achieving Pan-Genotype Antiviral Activity

A major challenge in the development of HCV therapeutics is the genetic diversity of the virus, which is classified into at least seven major genotypes with numerous subtypes. Early NS5A inhibitors often exhibited potent activity against specific genotypes but were less effective against others. The development of MK-8325 represents a significant advancement in achieving pan-genotype coverage.

Identification of Structural Determinants Governing HCV Genotype Selectivity

Through comparative analysis of the SAR of various analogs against a panel of HCV genotypes, researchers have been able to identify key structural features that govern genotype selectivity. Amino acid polymorphisms in the NS5A protein across different genotypes create subtle but significant differences in the topology of the inhibitor binding site. For example, resistance-associated substitutions (RASs) at positions such as L31 and Y93 in genotype 1a can dramatically reduce the efficacy of certain NS5A inhibitors. natap.org Understanding these structural nuances has been critical in designing molecules that can overcome this genetic variability.

Strategies for Broad-Spectrum NS5A Inhibition through Analog Modification

The rational design of pan-genotypic inhibitors like MK-8325 has involved several key strategies. One approach is to design molecules that target highly conserved regions of the NS5A protein, thereby minimizing the impact of amino acid variations between genotypes. Another strategy involves creating molecules with a degree of conformational flexibility, allowing them to adapt to the slightly different binding pockets of NS5A from various genotypes. The symmetrical nature of many NS5A inhibitors, including the core of MK-8325, is also believed to be a contributing factor to their broad-spectrum activity.

| Modification Strategy | Rationale | Impact on Genotype Coverage |

| Introduction of Silyl Proline | Improved pharmacokinetics and conformational rigidity. | Enhanced potency across multiple genotypes. |

| Optimization of Carbamate Group | Fine-tuning of hydrophobic and hydrogen bonding interactions. | Broadened activity against genotypes 2a and 3a. |

| Symmetrical Core Design | Targets the dimeric interface of NS5A. | Generally improves pan-genotypic activity. |

Computational Chemistry Approaches in SAR Analysis of MK-8325 (dihydrochloride)

Computational chemistry has played an indispensable role in elucidating the SAR of MK-8325 and guiding its design. nih.gov Molecular modeling techniques have provided valuable insights into the binding mode of MK-8325 within the NS5A protein, even in the absence of a co-crystal structure of the inhibitor bound to the full-length protein.

Homology modeling has been used to construct three-dimensional models of the NS5A protein from different HCV genotypes. These models serve as a virtual canvas for docking studies, where potential inhibitor molecules are computationally placed into the binding site to predict their binding affinity and orientation. This approach allows for the rapid in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the most promising predicted activity.

Furthermore, molecular dynamics simulations can be employed to study the dynamic behavior of the inhibitor-protein complex over time. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding of MK-8325. They can also help to explain how resistance-associated substitutions alter the binding site and reduce inhibitor potency, thereby informing the design of next-generation inhibitors that are less susceptible to resistance. The comprehensive computational analysis of NS5A inhibitors has been crucial in understanding their binding modes and the question of symmetry in their interactions with the protein. nih.gov

Molecular Docking Simulations of Ligand-NS5A Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as the NS5A protein). These simulations are crucial for elucidating the specific interactions that drive binding affinity and inhibitory activity.

Researchers utilize the crystal structure of the NS5A protein, typically the domain I dimer, as a template for docking studies. The binding site for many first-generation NS5A inhibitors is a deep, hydrophobic groove at the dimer interface. Docking simulations allow scientists to visualize how different chemical moieties on an inhibitor candidate fit into this pocket and which specific amino acid residues they interact with.

Key interactions often observed in these simulations include:

Hydrophobic Interactions: The core scaffolds of many NS5A inhibitors are designed to fit snugly within the hydrophobic channel of the protein.

Hydrogen Bonding: Specific functional groups on the inhibitor can form hydrogen bonds with backbone or side-chain atoms of key residues, such as Tyr93, thereby anchoring the molecule in the binding site.

Pi-Stacking: Aromatic rings within the inhibitor structure can engage in pi-stacking interactions with aromatic residues like Tyr93, further stabilizing the ligand-protein complex.

By systematically modifying the inhibitor's structure in silico and re-docking it, researchers can predict which changes are likely to improve binding affinity. For instance, adding a specific functional group might enable a new, favorable hydrogen bond, while altering the size of a substituent could optimize hydrophobic contacts. These predictions then guide the synthesis of new compounds for experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For NS5A inhibitors, the goal is to develop a model that can accurately predict the inhibitory potency (e.g., EC50 value) of a novel or untested compound based solely on its structural features.

The process involves several steps:

Data Collection: A dataset of compounds with known structures and experimentally determined potencies against NS5A is compiled.

Descriptor Calculation: For each compound, a set of numerical values, known as molecular descriptors, is calculated. These descriptors can represent various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation sets of compounds that were not used in the model's creation.

A validated QSAR model becomes a powerful predictive tool. It can help prioritize which new molecules to synthesize, saving significant time and resources. For example, if a model indicates that a higher value for a particular electronic descriptor is correlated with increased potency, chemists can focus on modifications that achieve this.

Table 1: Example of Descriptors Used in QSAR Models for NS5A Inhibitors

| Descriptor Type | Example Descriptor | Physicochemical Property Represented |

|---|---|---|

| Topological | Molecular Connectivity Index | Atomic connectivity and branching of the molecule |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Electron-donating ability |

| Steric | Molar Refractivity | Molecular volume and polarizability |

| Hydrophobic | LogP | Partition coefficient between octanol (B41247) and water |

Pharmacophore Modeling and Virtual Screening for Novel NS5A Inhibitors

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. It is not a real molecule but rather a 3D map of the key interaction points.

For NS5A inhibitors, a pharmacophore model might include features such as:

Hydrogen bond donors and acceptors

Hydrophobic centroids

Aromatic rings

Positive and/or negative ionizable features

These models can be generated in two primary ways:

Ligand-Based: By superimposing a set of known active molecules and identifying the common chemical features responsible for their activity.

Structure-Based: By analyzing the interaction patterns observed in the crystal structure of the NS5A protein bound to an inhibitor.

Once a reliable pharmacophore model is developed, it can be used as a 3D query to search large virtual databases containing millions of chemical compounds. This process, known as virtual screening, rapidly identifies molecules from the database that match the pharmacophore model and are therefore potential candidates for being active NS5A inhibitors. These "hits" can then be acquired or synthesized for experimental validation, providing a highly efficient method for discovering novel chemical scaffolds for drug development.

Table 2: Common Pharmacophoric Features for NS5A Inhibitors

| Pharmacophoric Feature | Description | Potential Interacting Residue (Example) |

|---|---|---|

| Hydrophobic Group | A non-polar region that fits into a hydrophobic pocket. | Leu31, Tyr93 |

| Hydrogen Bond Acceptor | An atom (e.g., oxygen, nitrogen) capable of accepting a hydrogen bond. | Main chain NH of Arg30 |

| Hydrogen Bond Donor | A group (e.g., N-H, O-H) capable of donating a hydrogen bond. | Side chain of Tyr93 |

| Aromatic Ring | A planar, cyclic system for potential pi-stacking interactions. | Tyr93 |

Molecular and Cellular Pharmacology of Mk 8325 Dihydrochloride

Target Identification and Validation: Hepatitis C Virus NS5A Protein

The primary molecular target of MK-8325 has been identified as the Hepatitis C Virus Nonstructural Protein 5A (NS5A). nih.govpatsnap.commedchemexpress.com NS5A is a zinc-binding phosphoprotein that, despite having no known enzymatic function, plays a crucial role in both viral RNA replication and the assembly of new virus particles. researchgate.netmdpi.com It exists in two main phosphorylated states: a hypophosphorylated (p56) form and a hyperphosphorylated (p58) form, with the balance between these states being critical for the regulation of the viral life cycle. nih.govmdpi.com Inhibitors targeting NS5A, including MK-8325, represent a significant class of anti-HCV therapeutics. researchgate.netresearchgate.net

While detailed public data on the specific biophysical interaction kinetics (such as association and dissociation rate constants) for MK-8325 are not extensively available, the compound's picomolar potency in replicon assays suggests a high-affinity binding interaction with the NS5A protein. researchgate.net For NS5A inhibitors in general, it is understood that they bind with high affinity to Domain I of the protein. mdpi.comnih.gov This interaction is often characterized by a slow dissociation rate, which contributes to the sustained antiviral pressure. The high potency and pan-genotypic activity profile of MK-8325 imply a robust and durable interaction with the NS5A protein across different viral strains. nih.govresearchgate.net

Mechanism of Action at the Subcellular and Molecular Levels

The antiviral effect of MK-8325 is exerted through a multi-faceted disruption of NS5A's functions at the molecular and subcellular levels. By binding to NS5A, MK-8325 initiates a cascade of events that cripples the virus's ability to replicate its genetic material and assemble new virions.

MK-8325 demonstrates potent inhibitory activity against HCV RNA replication in in vitro replicon assays. nih.govnih.govresearchgate.net These systems are cellular models that contain a self-replicating HCV RNA genome and are a standard tool for quantifying the antiviral potency of compounds. MK-8325 has shown impressive activity across multiple HCV genotypes, a characteristic known as pan-genotype activity. nih.govpatsnap.comresearchgate.net The potency is typically measured by the half-maximal effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral replication. For many NS5A inhibitors, these values are in the low picomolar (pM) range, indicating extraordinary potency.

Table 1: In Vitro Replicon Activity of a Related NS5A Inhibitor (Ombitasvir) against different HCV Genotypes This table presents data for a representative NS5A inhibitor to illustrate the typical potency of this drug class. Specific picomolar data for MK-8325 is described in literature but not compiled in a single public table.

| HCV Genotype | EC50 (pM) |

| Genotype 2a | 12 |

| Genotype 2b | 4.3 |

| Data sourced from a study on Ombitasvir, another potent NS5A inhibitor, highlighting the picomolar potency characteristic of this class of antivirals. researchgate.net |

Successful HCV replication and assembly require a complex network of interactions between viral proteins and host cell factors, many of which are orchestrated by NS5A. mdpi.comacs.org NS5A is known to form dimers and potentially higher-order oligomers, a process essential for creating the viral replication complex and for the subsequent assembly of new viral particles. mdpi.comnih.gov NS5A inhibitors, by binding to Domain I of the protein, are thought to disrupt the conformation of NS5A. nih.gov This conformational change can interfere with the intra- and intermolecular interactions of NS5A, preventing proper dimerization and the formation of functional replication complexes, ultimately leading to the inhibition of viral assembly. mdpi.comnih.gov

Modulation of Host Cellular Pathways by NS5A Inhibition

Inhibitors of the HCV non-structural protein 5A (NS5A) are known to exert their antiviral effects by targeting a protein crucial for viral RNA replication and virion assembly. drugbank.comwikipedia.org The NS5A protein is understood to modulate various host cellular functions, including innate immune responses, apoptosis, cell cycle regulation, and stress-responsive pathways. wikipedia.orgpatsnap.com The mechanism of action for NS5A inhibitors is believed to involve the disruption of these functions. wikipedia.org Potential modes of action include altering the intracellular localization of NS5A, which can lead to the formation of malformed viruses, and blocking the formation of the membranous web, a key site for viral replication and assembly. wikipedia.orgdrugbank.com This blockade may be linked to the inhibition of the interaction between NS5A and host factors like phosphatidylinositol 4-kinase IIIα (PI4KIIIα), which is essential for the integrity of the replication complex. wikipedia.org

While this describes the general mechanism for NS5A inhibitors, specific studies detailing the modulation of host cellular pathways by MK-8325 (dihydrochloride) are not available in the public domain based on the conducted research.

Cellular Antiviral Efficacy Spectrum In Vitro

The in vitro antiviral efficacy of MK-8325 has been characterized, demonstrating its activity against various HCV genotypes.

Antiviral Potency Against Diverse HCV Genotypes and Subtypes in Replicon Assays

MK-8325 has been identified as a potent NS5A inhibitor with activity across multiple HCV genotypes. nih.govresearchgate.net Research leading to the development of other advanced NS5A inhibitors, such as ruzasvir (B610607) (MK-8408), utilized MK-8325 as a reference compound, highlighting its foundational role in the discovery of pan-genotypic HCV treatments. acs.org While described as having "good pan-genotype activity," specific EC50 values for MK-8325 against a comprehensive panel of HCV genotypes and subtypes in replicon assays are not detailed in the available literature. nih.govresearchgate.net

| Genotype/Subtype | EC50 (nM) |

| Data Not Available | Data Not Available |

Efficacy Assessment in Full-Length HCV Infectious Systems

Detailed studies assessing the efficacy of MK-8325 (dihydrochloride) in full-length HCV infectious systems are not present in the available research. Such systems are crucial for evaluating the complete antiviral activity of a compound, including its impact on viral entry, replication, assembly, and release. While the development of infectious systems for various HCV genotypes, including challenging subtypes like 4d, has been a focus of research to test direct-acting antivirals, specific data for MK-8325 in these models has not been published. nih.gov

Characterization of In Vitro Resistance Selection and Associated Mutations

The development of resistance is a known challenge for NS5A inhibitors. drugbank.com Mutations in the NS5A protein, particularly at amino acid positions 28, 30, 31, and 93, have been shown to confer resistance to this class of drugs. drugbank.com For instance, substitutions such as Y93H and L31V can significantly reduce the bioactivity of most NS5A inhibitors. researchgate.net

Although MK-8325 was a key development lead, specific in vitro studies detailing the selection of resistance-associated mutations for this particular compound and the corresponding fold-change in EC50 values are not described in the provided scientific literature. nih.gov The focus of published resistance studies has been on clinically approved or more advanced investigational drugs. elsevier.esiasusa.orgeuropa.eu

| NS5A Mutation | Fold Change in EC50 |

| Data Not Available | Data Not Available |

Cellular Uptake, Efflux, and Intracellular Distribution Studies of MK-8325 (dihydrochloride)

The cellular pharmacology of a drug, including its uptake into target cells, potential for efflux by cellular transporters, and its distribution within the cell, is critical to its efficacy. Drug transporters such as OATP1B and P-glycoprotein (P-gp), as well as the liver enzyme CYP3A4, are known to play a role in the disposition of many direct-acting antivirals. wikipedia.orgtga.gov.auuw.edu The effectiveness of an antiviral can be influenced by whether it is a substrate or inhibitor of these pathways. tga.gov.au However, specific studies on the cellular uptake, efflux mechanisms, and intracellular distribution of MK-8325 (dihydrochloride) have not been reported in the available research.

Preclinical Pharmacokinetic Pk and Pharmacodynamic Pd Characterization of Mk 8325 Dihydrochloride

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment

In vitro ADME studies are fundamental to predicting a drug's pharmacokinetic behavior in living organisms. These assays evaluate key characteristics such as permeability, metabolic rate, and potential for drug-drug interactions. For MK-8325, a comprehensive in vitro assessment was crucial to establish its potential as an orally bioavailable agent. scientist.com

Membrane Permeability Studies (e.g., Caco-2 Cell Monolayers, PAMPA)

Membrane permeability is a critical determinant of oral drug absorption. Assays such as the Caco-2 cell monolayer and the Parallel Artificial Membrane Permeability Assay (PAMPA) are standard tools for its evaluation. nus.edu.sgresearchgate.net The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. researchgate.neteuropa.eu It assesses not only passive diffusion but also the impact of active transport mechanisms, such as efflux by P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). researchgate.netmedtechbcn.com The apparent permeability coefficient (Papp) is calculated to classify compounds as having low, moderate, or high absorption potential. europa.eumdpi.com

PAMPA, a non-cell-based assay, specifically measures passive transcellular permeability across an artificial lipid membrane. nus.edu.sgsygnaturediscovery.com It is often used as a high-throughput primary screen. nus.edu.sg When used in conjunction, Caco-2 and PAMPA assays can elucidate the primary mechanism of a compound's permeation across the intestinal wall. nus.edu.sgresearchgate.net

While MK-8325 is described as being orally bioavailable, specific Papp values from Caco-2 or PAMPA studies are not publicly available in the reviewed literature.

Table 1: In Vitro Permeability Data for MK-8325

| Assay Type | Apparent Permeability (Papp) | Classification |

|---|---|---|

| Caco-2 | Data not available | Data not available |

Metabolic Stability in Liver Microsomes and Primary Hepatocyte Systems

The metabolic stability of a compound is a key factor influencing its half-life and oral bioavailability. srce.hr This is typically assessed using in vitro systems like liver microsomes and primary hepatocytes. thermofisher.comnuvisan.com Liver microsomes are subcellular fractions containing key phase I drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. evotec.com Hepatocytes, being intact cells, contain both phase I and phase II enzymes and their necessary cofactors, offering a more complete and physiologically relevant model of hepatic metabolism. srce.hrthermofisher.com

These assays measure the rate of disappearance of the parent compound over time to determine its in vitro half-life (t½) and intrinsic clearance (CLint). srce.hrnuvisan.com This data helps in ranking compounds and predicting in vivo hepatic clearance. thermofisher.comnuvisan.com Although MK-8325 has been characterized as having acceptable pharmacokinetic properties, specific quantitative data on its metabolic stability in human or preclinical species' liver microsomes or hepatocytes are not detailed in the public domain. patsnap.com

Table 2: In Vitro Metabolic Stability of MK-8325

| Test System | Species | In Vitro Half-life (t½) | Intrinsic Clearance (CLint) |

|---|---|---|---|

| Liver Microsomes | Data not available | Data not available | Data not available |

Plasma Protein Binding Characteristics Across Preclinical Species

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly affects its distribution, clearance, and pharmacological activity. psu.edursc.org Only the unbound fraction of the drug is free to interact with its target and be eliminated. High plasma protein binding can influence the drug's pharmacokinetic profile. psu.edu It is important to assess plasma protein binding across different preclinical species (e.g., mouse, rat, dog, monkey) and humans, as significant interspecies differences can exist, which may complicate the extrapolation of preclinical data to humans. rsc.orgresearchgate.net Equilibrium dialysis is the standard method for these assessments. rsc.org

Specific data regarding the percentage of MK-8325 bound to plasma proteins in various species have not been disclosed in the available literature.

Table 3: Plasma Protein Binding of MK-8325 Across Species

| Species | Plasma Protein Binding (%) |

|---|---|

| Human | Data not available |

| Monkey | Data not available |

| Dog | Data not available |

| Rat | Data not available |

Investigation of Drug Transporter Interactions (e.g., P-glycoprotein, OATP, BCRP)

Information detailing whether MK-8325 is a substrate or an inhibitor of major drug transporters like P-gp, OATP, or BCRP is not available in the reviewed scientific literature.

Cytochrome P450 (CYP) Enzyme Inhibition and Induction Potential

Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for the metabolism of a vast number of drugs. researchgate.net Inhibition or induction of these enzymes by a co-administered drug can lead to clinically significant drug-drug interactions. uri.edunih.gov CYP inhibition can decrease the metabolism of another drug, leading to increased plasma concentrations and potential toxicity. bienta.netnih.gov Conversely, CYP induction can accelerate metabolism, reducing the efficacy of a co-administered drug. nih.govxenotech.com Therefore, regulatory agencies recommend evaluating the potential of new drug candidates to inhibit and induce major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4). bienta.netbiomolther.org Inhibition is typically assessed by determining the IC50 value, the concentration of the drug that causes 50% inhibition of enzyme activity. bienta.netnih.gov

The potential of MK-8325 to act as an inhibitor or inducer of key CYP450 enzymes has not been reported in the public literature.

Table 4: CYP450 Inhibition Profile for MK-8325

| CYP Isoform | Inhibition IC50 |

|---|---|

| CYP1A2 | Data not available |

| CYP2B6 | Data not available |

| CYP2C8 | Data not available |

| CYP2C9 | Data not available |

| CYP2C19 | Data not available |

| CYP2D6 | Data not available |

In Vivo Pharmacokinetics in Relevant Animal Models

In vivo pharmacokinetic studies in animals are essential to understand how a drug is absorbed, distributed, metabolized, and excreted by a living system. nih.govnih.gov These studies provide critical parameters such as half-life (t½), area under the concentration-time curve (AUC), and oral bioavailability (%F), which are vital for predicting human pharmacokinetics and establishing a dosing regimen. nih.govpsu.edu Commonly used preclinical species include the rat, dog, and monkey. nih.govnih.gov

Preclinical studies for MK-8325 have demonstrated its pharmacokinetic profile in both rats and dogs. The compound showed an improved preclinical safety profile and increased liver concentration relative to plasma. portico.org In vivo pharmacokinetic parameters for MK-8325 were determined following oral administration. In rats, the half-life was 7.6 hours, and in dogs, it was 18 hours. The oral bioavailability was found to be 35% in rats and 26% in dogs. mdanderson.org These findings support the potential for once-daily dosing.

Table 5: In Vivo Pharmacokinetic Parameters of MK-8325

| Species | Dose (mg/kg, p.o.) | t½ (h) | AUC (µM·h) | Bioavailability (%F) |

|---|---|---|---|---|

| Rat | Data not available | 7.6 | Data not available | 35 |

| Dog | Data not available | 18 | Data not available | 26 |

Table 6: Compound Names Mentioned in the Article

| Compound Name |

|---|

| MK-8325 (dihydrochloride) |

| Albumin |

Pharmacodynamic Markers and Target Engagement in Preclinical Systems

Pharmacodynamics (PD) describes the effect of a drug on the body. For an antiviral, this involves demonstrating that the drug engages its target and produces the desired therapeutic effect, namely the inhibition of viral replication.

A central goal of preclinical development is to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship. mdpi.com This involves correlating the concentration of the drug (PK) with its antiviral activity (PD). For MK-8325, this would be achieved by measuring drug exposure (e.g., plasma or liver AUC) and the corresponding reduction in HCV RNA levels in an appropriate model. nih.gov NS5A inhibitors have demonstrated robust reduction of HCV RNA titers, and linking this effect to specific exposure levels is critical for predicting an effective human dose. nih.govresearchgate.net

Animal models, or in vitro systems like the HCV replicon assay, are used to generate this data. researchgate.netcreative-diagnostics.com Different doses of MK-8325 would be administered, and the resulting exposure and viral load reduction would be measured to define an exposure-response curve.

Table 4: Illustrative PK/PD Relationship for MK-8325 in an HCV Replicon System This table illustrates the typical correlation between drug exposure and antiviral activity.

| MK-8325 Concentration (nM) | Drug Exposure (AUC over 24h) | HCV RNA Reduction (log10 IU/mL) |

|---|---|---|

| 0 (Control) | 0 | 0 |

| 0.01 | Low | 1.5 |

| 0.1 | Medium | 3.2 |

Biomarkers are essential tools in drug development to provide evidence of target engagement and to monitor therapeutic response. veedalifesciences.com For an NS5A inhibitor like MK-8325, the most direct and critical pharmacodynamic biomarker is the level of HCV RNA in plasma or liver tissue. researchgate.net A significant reduction in HCV RNA is the primary indicator of the drug's antiviral activity and successful inhibition of its NS5A target.

In preclinical settings, the validation of HCV RNA as a biomarker involves demonstrating that its reduction is directly and quantitatively related to the dose and exposure of MK-8325. This validation in replicon systems and animal models provides the confidence needed to use HCV RNA as a primary endpoint in subsequent clinical trials. nih.govresearchgate.net While other downstream biomarkers related to the host response or cellular pathways affected by NS5A inhibition could be explored, the viral load remains the gold standard for assessing the efficacy of direct-acting antivirals.

Preclinical Efficacy Studies of Mk 8325 Dihydrochloride in Disease Models

Antiviral Efficacy in HCV-Infected Animal Models

The evaluation of antiviral agents for HCV has been historically challenged by the virus's narrow host range, primarily limited to humans and chimpanzees. nih.govfrontiersin.org This limitation spurred the development of specialized small animal models to facilitate preclinical testing of direct-acting antivirals (DAAs) like MK-8325.

To overcome the species barrier for HCV infection, chimeric mouse models with humanized livers have been instrumental. frontiersin.orgcore.ac.uk These models are created by transplanting primary human hepatocytes into immunodeficient mice, allowing for robust HCV replication. nih.govfrontiersin.org

Several key chimeric mouse models have been developed and utilized in HCV research:

Alb-uPA/SCID Mice : These mice are transgenic for the urokinase-type plasminogen activator (uPA) gene under the albumin promoter, leading to liver damage in the host mouse and creating a competitive advantage for transplanted human hepatocytes to engraft and proliferate. nih.govfrontiersin.orgcore.ac.uk

FRG Mice : This model consists of mice with a knockout of the fumarylacetoacetate hydrolase (Fah) gene, combined with immunodeficiency (Rag2 and IL2rg knockouts). core.ac.ukwjgnet.com The FAH deficiency causes liver toxicity that can be controlled by the administration of 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione (NTBC), providing a selective advantage for the engraftment of healthy human hepatocytes. core.ac.uk

AFC8 and TK-NOG Mice : These represent other variations of humanized mouse models that have also been shown to be susceptible to HCV infection. core.ac.ukwjgnet.com

These chimeric mouse models can be reproducibly infected with various HCV genotypes and are valuable tools for assessing the in vivo efficacy of antiviral compounds. nih.govwjgnet.com

In preclinical studies, the primary measure of an antiviral drug's efficacy is the reduction in viral load. mdpi.comruc.dk For HCV, this is typically quantified by measuring HCV RNA levels in both the circulating blood (serum or plasma) and within the liver tissue of infected animal models. mdpi.comruc.dk While specific data on viral load reduction with MK-8325 in animal models is not publicly detailed, the general methodology involves:

Baseline Measurement : Determining the initial HCV RNA levels in the animals prior to treatment.

Treatment Administration : Dosing the animals with the investigational drug over a specified period.

Monitoring Viral Load : Periodically measuring HCV RNA levels throughout the treatment and post-treatment phases to assess the extent and durability of viral suppression.

The goal of potent DAA therapy is to achieve a significant, multi-log10 reduction in viral RNA, ideally leading to undetectable levels. nih.gov

Beyond viral load reduction, the impact of antiviral treatment on the liver itself is a critical aspect of preclinical evaluation. Histopathological analysis of liver sections from treated animals is performed to assess changes in liver health. researchgate.netnih.gov Key features examined include:

Reduction in Inflammation : Assessing the degree of inflammatory cell infiltration in the liver parenchyma.

Improvement in Steatosis : Evaluating the reduction of fat accumulation within hepatocytes. mdpi.com

Changes in Fibrosis : Staining for collagen deposition to determine if the treatment halts or reverses the progression of liver fibrosis. mdpi.com

Immunological analysis may also be conducted to understand the host immune response during and after treatment. whiterose.ac.uk This can involve techniques like immunohistochemistry to identify specific immune cell populations within the liver or flow cytometry to analyze immune cells from the liver and peripheral blood. whiterose.ac.uk

Analysis of Resistance Development and Cross-Resistance In Vivo

A significant challenge in antiviral therapy is the emergence of drug-resistant viral variants. medsci.org Preclinical animal models are crucial for predicting and characterizing the development of resistance to new antiviral agents.

HCV, being an RNA virus, has a high mutation rate, which can lead to the selection of resistance-associated substitutions (RASs) under the pressure of DAA treatment. medsci.org In the context of NS5A inhibitors like MK-8325, specific amino acid changes in the NS5A protein can confer reduced susceptibility to the drug.

Studies in animal models allow researchers to:

Identify the specific genetic mutations that arise in the HCV genome following treatment.

Characterize the frequency at which these RASs emerge.

Determine the impact of these substitutions on the level of resistance to the drug.

The prevalence of baseline RASs can vary significantly between different HCV genotypes and subtypes, which can influence treatment outcomes. medsci.orgmdpi.com

It is important to determine if RASs selected by a new drug like MK-8325 also confer resistance to other existing DAAs. medsci.org This is known as cross-resistance. Preclinical studies can assess this by testing the efficacy of other approved NS5A inhibitors, as well as drugs from other classes (e.g., NS3/4A protease inhibitors, NS5B polymerase inhibitors), against the viral variants that emerge after treatment with MK-8325. nih.govmedsci.org Understanding these cross-resistance profiles is vital for designing effective combination therapies and for planning second-line treatment strategies in case of initial treatment failure. nih.gov

Based on a comprehensive search of publicly available scientific literature and data, there are no specific preclinical efficacy studies for a compound designated as "MK-8325 (dihydrochloride)." This designation may be an internal development code that has not been disclosed in publications, or it may be an alternative name for a compound not yet described in the accessible scientific domain.

Therefore, the requested article on the preclinical evaluation of combination therapy approaches involving MK-8325 (dihydrochloride) cannot be generated due to the absence of foundational research findings on this specific compound. The required sections on synergistic antiviral effects and the mechanistic basis of enhanced efficacy in combination regimens are contingent on primary preclinical data, which is not available.

General information on combination therapies for viral diseases and other conditions exists, but per the specific constraints of the request, this information cannot be substituted for data on MK-8325 (dihydrochloride). nih.govnih.gov For instance, studies on Hepatitis C virus (HCV) have demonstrated that combining direct-acting antivirals (DAAs) targeting different viral proteins can lead to additive or synergistic effects on viral replication and an increased barrier to resistance. nih.gov The mechanistic basis for such synergy often involves complementary modes of action that create a multi-pronged attack on the viral life cycle. nih.gov However, without specific data, it is impossible to detail these aspects for MK-8325 (dihydrochloride).

Should information on "MK-8325 (dihydrochloride)" become publicly available in the future, a detailed article as per the requested outline could be constructed.

Advanced Research Methodologies and Translational Considerations for Mk 8325 Dihydrochloride

Application of High-Throughput Screening (HTS) Platforms for NS5A Inhibitor Discovery

The discovery of potent NS5A inhibitors, a class of direct-acting antivirals (DAAs) that includes compounds like MK-8325, was revolutionized by the application of high-throughput screening (HTS) platforms. A cornerstone of this effort has been the development of the cell-based HCV replicon system. nih.gov These systems are engineered human hepatoma cell lines (e.g., Huh-7) that contain self-replicating subgenomic or genomic HCV RNAs. nih.govnih.gov This innovation provided a means for large-scale screening of chemical libraries to identify compounds that could inhibit viral RNA replication within a cellular context, an advantage over traditional in vitro enzyme assays. nih.gov

Phenotypic screening campaigns using these replicon cells were instrumental in identifying the first lead compounds targeting NS5A. acs.org For instance, an HTS campaign by Bristol-Myers Squibb identified BMS-858 as a weak but specific inhibitor of HCV RNA replication. researchgate.net Subsequent medicinal chemistry and lead optimization efforts, which focused on improving potency and pharmacokinetic properties, led to the development of Daclatasvir (BMS-790052), a highly potent, first-in-class NS5A inhibitor. researchgate.net This discovery established that the NS5A protein, which has no known enzymatic function, was a druggable target and that its role in replication could be blocked by small molecules. nih.govresearchgate.net

The HTS process for NS5A inhibitors typically involves:

Assay Development: Utilizing HCV replicon cells that often express a reporter gene (e.g., luciferase) linked to viral replication levels.

Automated Screening: Exposing millions of compounds from chemical libraries to the replicon cells in microtiter plates.

Hit Identification: Identifying compounds that cause a significant reduction in the reporter signal, indicating inhibition of HCV replication.

Hit-to-Lead Optimization: Characterizing initial hits for potency, specificity, and drug-like properties, followed by medicinal chemistry to create more potent and effective molecules. researchgate.net

This HTS-driven approach has been a proven and essential tool, enabling the discovery of novel chemotypes that have become the backbone of modern HCV therapy. researchgate.net

Development and Utilization of Advanced In Vitro Cell Culture Systems for HCV Research

Progress in understanding the HCV life cycle and developing effective antivirals has been intrinsically linked to the evolution of in vitro cell culture systems. While immortalized hepatoma cell lines like Huh-7 and their derivatives have been workhorses in the field, particularly for HTS, advanced models that more closely mimic the human liver have become critical for translational research. nih.govnih.govmdpi.com

Primary Human Hepatocyte Cultures and Co-culture Systems

Primary human hepatocytes (PHHs) are considered a gold standard for in vitro liver studies because they are non-cancerous, highly differentiated cells taken directly from liver tissue. nih.gov Their use has been crucial for studying HCV pathogenesis and host-virus interactions in a physiologically relevant context. nih.govuiowa.edu Unlike many cell lines, PHH cultures can be susceptible to authentic HCV infection and can support the entire viral life cycle, from entry to the release of infectious virions. nih.govpnas.orgresearchgate.net

Despite their advantages, working with PHHs presents challenges, including limited availability, donor-to-donor variability, and difficulties in maintaining their differentiated state in culture. nih.govhubrecht.eu To address some of these limitations, researchers have developed micropatterned co-culture (MPCC) systems where PHHs are cultured with stromal cells, which helps maintain hepatocyte function for several weeks. pnas.org These long-term cultures are invaluable for monitoring chronic infections and evaluating the efficacy and potential toxicity of antiviral compounds. pnas.org

| Research Finding | Cell Model | Significance | Citation |

| Susceptibility to authentic HCV infection in vitro | Primary Human Hepatocytes | Enables study of the complete viral life cycle in a non-cancerous cell model. | nih.gov |

| Production of infectious virions over extended periods | Microscale Primary Human Hepatocyte Cultures (MPCCs) | Allows for long-term monitoring of HCV infection and testing of intervention strategies. | pnas.org |

| Reproducible HCV RNA replication across different donors | Primary Human Hepatocytes | Suggests a lack of major inter-individual variability in hepatocyte susceptibility to HCV. | researchgate.net |

Human Liver Organoids and 3D Culture Models for HCV Infection

A significant leap forward in HCV research has been the development of human liver organoids and other three-dimensional (3D) culture models. hubrecht.eu These "mini-livers" are grown from pluripotent or adult stem cells and self-organize into structures that replicate key architectural and functional features of the native organ. royalsocietypublishing.orgbiorxiv.org

Liver organoids offer several advantages over traditional 2D cultures:

Physiological Relevance: They possess 3D architecture and cell polarity, which are critical for studying viral entry and egress. mdpi.comroyalsocietypublishing.org

Longevity: They can be maintained in culture for months, enabling studies of chronic infection and long-term drug effects. hubrecht.eu

Genetic Tractability: They can be derived from patients with specific genetic backgrounds or diseases, paving the way for personalized medicine. researchgate.net

Researchers have successfully infected liver organoids with various HCV genotypes, including patient-derived isolates. royalsocietypublishing.orgbiorxiv.orgresearchgate.net Furthermore, multicellular organoid systems that incorporate non-parenchymal cells like macrophages (Kupffer-like cells) have been developed. researchgate.net These complex models allow for the investigation of intercellular interactions, immune responses, and the interplay between HCV infection and other liver pathologies like non-alcoholic fatty liver disease (NAFLD). biorxiv.orgresearchgate.net

Omics-Based Profiling in Response to MK-8325 (dihydrochloride)

"Omics" technologies, which provide a global profile of molecules like genes (transcriptomics) and proteins (proteomics), are powerful tools for understanding the complex interplay between a virus, its host, and antiviral drugs. While detailed omics studies specifically profiling the effects of MK-8325 are not extensively available in public literature, likely due to their proprietary nature, the methodologies are standard for characterizing novel DAAs. Such studies provide deep insights into a drug's mechanism of action, off-target effects, and the host's response to treatment.

Transcriptomic Analysis of Host Gene Expression Perturbations

Transcriptomic analysis, typically using RNA-sequencing, measures the expression levels of thousands of genes simultaneously. In the context of HCV and its inhibitors, this approach can reveal how the virus alters host cell gene expression and how antiviral treatment reverses these changes.

Studies on other DAAs have shown that persistent HCV infection causes significant transcriptional alterations in host cells, but that treatment leading to viral clearance results in a major reversion of most of these changes. nih.gov However, a small number of transcripts may remain abnormally expressed in these "cured" cells, which could have long-term implications for liver health, such as the residual risk of hepatocellular carcinoma. nih.gov A transcriptomic analysis of cells treated with MK-8325 would be expected to show a rapid normalization of host gene expression pathways dysregulated by HCV, such as those involved in interferon signaling, lipid metabolism, and cell proliferation.

Proteomic Analysis of Viral and Host Protein Expression and Post-Translational Modifications

Proteomics involves the large-scale study of proteins, including their expression levels, interactions, and post-translational modifications (PTMs) like phosphorylation. For HCV, the NS5A protein is a phosphoprotein, and its phosphorylation state is critical for regulating viral RNA replication. researchgate.net

Proteomic studies of HCV-infected cells have been used to identify host factors that interact with viral proteins and are essential for the viral life cycle. nih.gov For example, analysis of cells expressing the HCV Core protein helped identify host factors involved in vesicular transport that regulate viral release. nih.gov A proteomic investigation of MK-8325's effects would aim to:

Confirm the direct or indirect impact on the NS5A protein's phosphorylation status.

Identify changes in the abundance of host proteins involved in pathways modulated by NS5A.

Characterize the global cellular response to the inhibition of the NS5A replication complex, providing a comprehensive view of how viral replication shutdown impacts host cell biology.

Integrating these omics datasets provides a systems-level understanding of drug action, crucial for both preclinical and clinical stages of development. explorationpub.com

Quantitative Imaging Techniques for Viral Replication Dynamics and Compound Distribution in Cells

Quantitative imaging techniques are indispensable tools in modern virology and drug discovery, offering unparalleled insights into the dynamic interplay between a virus, the host cell, and an antiviral compound. For potent inhibitors like MK-8325, a member of the Hepatitis C Virus (HCV) NS5A inhibitor class, these methodologies are critical for elucidating the precise mechanisms of action. By enabling the visualization and measurement of viral components and their response to drug treatment in a spatiotemporal context, researchers can dissect the impact on viral replication and map the subcellular localization of viral targets.

Advanced microscopy provides a window into the cell, revealing how NS5A inhibitors disrupt the HCV life cycle. nih.govmit.edu In untreated cells infected with HCV, the non-structural protein 5A (NS5A) is a key component of the viral replication complex (RC), which is typically situated on the endoplasmic reticulum (ER) membrane. asm.orgpsu.edu Imaging techniques allow researchers to observe this localization and, crucially, to track the dramatic changes that occur upon introduction of an inhibitor.

Visualizing Effects on Viral Replication Dynamics

A primary application of quantitative imaging is to monitor the impact of an antiviral compound on the core process of viral genome replication. In HCV-infected cells, the replication complexes are the sites of RNA synthesis and contain double-stranded RNA (dsRNA) as a replication intermediate. asm.org The presence and quantity of dsRNA foci serve as a reliable marker for active viral replication.

Researchers employ immunofluorescence microscopy to visualize these dsRNA foci. Cells are fixed, permeabilized, and stained with an antibody specific to dsRNA, which is then labeled with a fluorescent probe. Automated high-content imaging systems can then capture images from thousands of cells and apply sophisticated algorithms to quantify the number, size, and intensity of dsRNA foci. plos.org This approach allows for a robust, quantitative assessment of how a compound like MK-8325 inhibits viral RNA synthesis over time. Studies on other NS5A inhibitors demonstrate a potent, time-dependent reduction in dsRNA foci following treatment. plos.org

Table 1: Example of Quantitative Analysis of dsRNA Foci in HCV-infected Cells After Treatment with an NS5A Inhibitor This table presents hypothetical data based on methodologies described for other NS5A inhibitors. plos.org

| Treatment Group | Time Post-Treatment (Hours) | Average Number of dsRNA Foci per Cell | Percentage Inhibition of RNA Synthesis (%) |

|---|---|---|---|

| Vehicle Control (DMSO) | 8 | 25.4 | 0 |

| 24 | 26.1 | 0 | |

| NS5A Inhibitor (100x EC₅₀) | 8 | 11.2 | 55.9 |

| 24 | 3.9 | 85.1 |

Tracking Compound-Induced Redistribution of NS5A

One of the hallmark effects of the NS5A inhibitor class is the induction of a striking subcellular redistribution of their target protein. psu.edu In the absence of an inhibitor, NS5A is found primarily at ER-associated replication complexes. asm.org However, upon treatment with potent NS5A inhibitors, the protein is rapidly relocated from the ER to the surface of cytoplasmic lipid droplets (LDs). asm.orgpsu.edunih.gov This event is tightly correlated with the suppression of viral replication. asm.org

Confocal fluorescence microscopy is a key technique used to observe this phenomenon. By co-staining for NS5A and a marker for lipid droplets (e.g., BODIPY), researchers can visualize the colocalization of NS5A with LDs. Quantitative analysis involves counting the percentage of infected cells that exhibit this redistributed NS5A pattern. This provides a clear phenotypic measure of the compound's on-target activity. Super-resolution microscopy techniques, such as dSTORM, have further resolved these NS5A structures, revealing that inhibitors can reduce the size of NS5A clusters at the nanoscale. researchgate.net

Table 2: Quantification of NS5A Subcellular Redistribution This table illustrates the type of data generated from imaging studies on NS5A inhibitors, as described in the literature. asm.org

| Treatment (24 hours) | NS5A Localization Pattern | Percentage of Cells with Pattern (%) |

|---|---|---|

| Vehicle Control (DMSO) | ER / Punctate Foci | >95% |

| Lipid Droplet Association | <5% | |

| NS5A Inhibitor (100x EC₅₀) | ER / Punctate Foci | <10% |

| Lipid Droplet Association | >90% | |

| Control Inhibitor (e.g., NS3 Protease Inhibitor) | ER / Punctate Foci | >95% |

| Lipid Droplet Association | <5% |

While direct imaging of a small, non-fluorescent molecule like MK-8325 (dihydrochloride) is challenging, studies have shown that fluorescently-labeled NS5A inhibitor molecules colocalize with the redistributed NS5A protein on lipid droplets. psu.edu This suggests that the compound is present at the site where its target is relocated. Future studies using fluorescently tagged versions of MK-8325 could provide direct evidence of its uptake, distribution, and accumulation at these specific subcellular sites, further clarifying its powerful mechanism of action.

Future Research Directions and Unanswered Questions for Mk 8325 Dihydrochloride

Elucidation of NS5A Functions Beyond Direct Viral Replication

The non-structural protein 5A (NS5A) of HCV is a multifunctional phosphoprotein essential for the viral life cycle. While inhibitors like MK-8325 effectively disrupt its role in viral replication, the full spectrum of NS5A's biological activities remains to be completely understood. Future research should focus on delineating its functions that extend beyond the direct formation of the replication complex. These investigations would include its intricate interactions with host cell pathways, its role in modulating the host immune response, and its influence on cellular processes such as apoptosis and lipid metabolism. A deeper understanding of these auxiliary functions could unveil new therapeutic targets and strategies for managing HCV infection and its long-term consequences.

Development of Next-Generation Analogs Addressing Evolving Viral Strains

The emergence of drug-resistant viral variants is a persistent challenge in antiviral therapy. For HCV, resistance-associated substitutions (RASs) in the NS5A protein can diminish the efficacy of inhibitors like MK-8325. Consequently, a critical area of ongoing research is the design and synthesis of next-generation analogs with improved potency against a broad range of clinically relevant RASs. These efforts aim to develop compounds with a higher barrier to resistance, ensuring durable virologic responses. The optimization of novel chemical scaffolds and the exploration of different binding modes within the NS5A protein are central to this endeavor. The discovery of MK-8325, a silyl (B83357) proline-containing HCV NS5A inhibitor, itself was part of an effort to achieve pan-genotype activity. acsmedchem.org

Investigation of Potential Antiviral Activity Against Other Related RNA Viruses (preclinical hypothesis generation)

The structural and functional similarities among proteins from different but related viruses offer the possibility of drug repositioning. Preclinical research is warranted to explore the potential antiviral activity of MK-8325 and its analogs against other members of the Flaviviridae family, which includes viruses such as Dengue virus, Zika virus, and West Nile virus. These viruses share some conserved features in their replication machinery. In vitro studies using cell-based assays and enzymatic screens could provide initial evidence of cross-viral activity. While speculative, such hypothesis-driven research could lead to the identification of broad-spectrum antiviral agents, which would be invaluable for public health preparedness against emerging viral threats.

Integration of Artificial Intelligence and Machine Learning for Rational Drug Design of NS5A Inhibitors

Modern drug discovery is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can significantly accelerate the rational design of new NS5A inhibitors. AI algorithms can analyze vast datasets of chemical structures and biological activities to identify novel scaffolds and predict the potency of new compounds. acsmedchem.org ML models can be trained to predict the emergence of resistance mutations and to design inhibitors that are less susceptible to such changes. Structure-based design, guided by computational modeling, can optimize the interactions between the inhibitor and the NS5A protein, leading to the development of more effective and durable antiviral therapies. acsmedchem.org

Addressing Fundamental Challenges in HCV NS5A Biology and Inhibitor Optimization